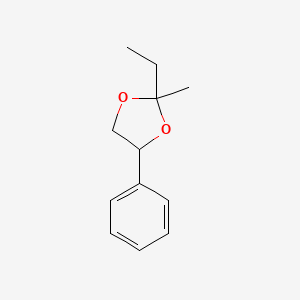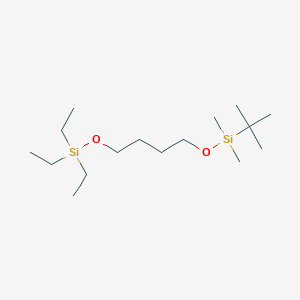![molecular formula C17H16N2O6S B14309354 3,3'-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid) CAS No. 111297-80-4](/img/no-structure.png)
3,3'-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid) is a complex organic compound characterized by its unique structure, which includes two hydroxybenzoic acid moieties linked by a carbonothioylbis(azanediylmethylene) bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid) typically involves the reaction of 6-hydroxybenzoic acid derivatives with carbonothioylbis(azanediylmethylene) intermediates. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Common reagents include thionyl chloride, which is used to activate the carboxylic acid groups, and amines, which participate in the formation of the azanediylmethylene bridge.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid) undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonothioyl group can be reduced to a thiol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thiol-containing compounds.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3,3’-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress.
Industry: Utilized in the development of advanced materials and coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-[Carbonothioylbis(iminomethylene)]bis(6-hydroxybenzoic acid): Similar structure but with iminomethylene instead of azanediylmethylene.
3,3’-[Carbonylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid): Contains a carbonyl group instead of a carbonothioyl group.
Uniqueness
3,3’-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid) is unique due to its carbonothioyl linkage, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Eigenschaften
| 111297-80-4 | |
Molekularformel |
C17H16N2O6S |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
5-[[(3-carboxy-4-hydroxyphenyl)methylcarbamothioylamino]methyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H16N2O6S/c20-13-3-1-9(5-11(13)15(22)23)7-18-17(26)19-8-10-2-4-14(21)12(6-10)16(24)25/h1-6,20-21H,7-8H2,(H,22,23)(H,24,25)(H2,18,19,26) |
InChI-Schlüssel |
OXQYZEAFHUXDTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CNC(=S)NCC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane](/img/structure/B14309335.png)
![1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14309339.png)
![Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate](/img/structure/B14309342.png)
